REACTION_CXSMILES
|
CON(C)[C:4]([C:6]1[S:10][C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:8][C:7]=1[N:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1)=[O:5].[Li][CH3:25].[Li+].[Br-]>C1COCC1>[C:11]1([C:9]2[S:10][C:6]([C:4](=[O:5])[CH3:25])=[C:7]([N:17]3[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]3)[N:8]=2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:2.3|
|
Name
|
2-phenyl-4-piperidin-1-yl-thiazole-5-carboxylic acid methoxy-methyl-amide
|
Quantity
|
0.754 mmol
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=C(N=C(S1)C1=CC=CC=C1)N1CCCCC1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]C
|
Name
|
|
Quantity
|
0.83 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of saturated ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1SC(=C(N1)N1CCCCC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |